molecular formula C15H12F2O B1327405 3',5'-Difluoro-3-phenylpropiophenone CAS No. 898788-93-7

3',5'-Difluoro-3-phenylpropiophenone

Cat. No. B1327405
CAS RN: 898788-93-7
M. Wt: 246.25 g/mol
InChI Key: GDFFCLLFQPSHMU-UHFFFAOYSA-N
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Description

3,5'-Difluoro-3-phenylpropiophenone (DFPP) is a synthetic aromatic ketone compound that has been used in a variety of scientific applications. It is a versatile compound that has been used in organic synthesis, drug development, and as a reagent in analytical chemistry. It is a colorless, volatile, and water-soluble compound with a low melting point and a low boiling point. DFPP has a wide range of applications in the field of chemistry, including organic synthesis, drug development, and analytical chemistry.

Scientific Research Applications

Crystal Structure Analysis

The crystal and molecular structure of compounds similar to 3',5'-Difluoro-3-phenylpropiophenone have been studied, revealing their biological activity. A detailed analysis of the crystal structure has been conducted, providing insights into the isomers' arrangements and intermolecular interactions (Allen, Trotter, & Rogers, 1971).

Fluorescent pH Probes

Compounds related to this compound have been used to develop fluorescent pH probes. These probes are sensitive to changes in acidity and are useful for monitoring pH in various applications (Baruah et al., 2005).

Synthesis of Pseudopeptides

The synthesis of difluorinated pseudopeptides using derivatives of this compound has been explored. These compounds find applications in the development of new pharmaceuticals and bioactive molecules (Gouge, Jubault, & Quirion, 2004).

Photofragmentation Studies

The electron transfer photofragmentations of 3-phenylpropiophenones have been investigated, providing insights into their chemical behavior and potential applications in photochemical processes (Baldoví et al., 1990).

Electroluminescent Device Applications

The potential application of difluoro functionalized aromatic compounds in organic electroluminescent devices has been studied. These compounds, related to this compound, have shown promising properties for use in LEDs and other electronic devices (Fink, Frenz, Thelakkat, & Schmidt, 1997).

Polymer Synthesis and Characterization

The synthesis and characterization of linear poly(arylene ether)s with pendant phenylsulfonyl groups have been reported. These studies contribute to the development of new materials with potential applications in various fields (Kaiti et al., 2006).

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-phenylpropiophenone is not specified in the search results. Its effects would depend on its interactions with other substances in a given context .

Future Directions

The future directions for the use and study of 3’,5’-Difluoro-3-phenylpropiophenone are not specified in the search results. Its potential applications would depend on its physical and chemical properties, as well as the needs of various industries .

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFFCLLFQPSHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643998
Record name 1-(3,5-Difluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898788-93-7
Record name 1-Propanone, 1-(3,5-difluorophenyl)-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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